BenchChemオンラインストアへようこそ!

1h-Pyrazolo[3,4-d]thiazole

anticancer cytotoxicity pyrazolothiazole

1H-Pyrazolo[3,4-d]thiazole (CAS 7489-62-5, MW 125.15 g/mol) is a fused bicyclic heterocycle combining a pyrazole and a thiazole ring in a [3,4-d] annulation pattern, classified under the pyrazolothiazole chemotype. This scaffold serves as a versatile core for derivatization at N1, C3, and C5 positions, generating libraries of 1,3,5-trisubstituted analogs with demonstrated activity across anticancer, anti-inflammatory, antimicrobial, and kinase inhibition programs.

Molecular Formula C4H3N3S
Molecular Weight 125.15 g/mol
Cat. No. B13145172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrazolo[3,4-d]thiazole
Molecular FormulaC4H3N3S
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESC1=NNC2=C1SC=N2
InChIInChI=1S/C4H3N3S/c1-3-4(7-6-1)5-2-8-3/h1-2H,(H,6,7)
InChIKeyLLKAAPMRHULVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]thiazole in Drug Discovery: A Fused Azole Scaffold with Multi-Target Pharmacological Differentiation


1H-Pyrazolo[3,4-d]thiazole (CAS 7489-62-5, MW 125.15 g/mol) is a fused bicyclic heterocycle combining a pyrazole and a thiazole ring in a [3,4-d] annulation pattern, classified under the pyrazolothiazole chemotype [1]. This scaffold serves as a versatile core for derivatization at N1, C3, and C5 positions, generating libraries of 1,3,5-trisubstituted analogs with demonstrated activity across anticancer, anti-inflammatory, antimicrobial, and kinase inhibition programs [2]. Its structural isomerism relative to pyrazolo[4,3-d]thiazole and pyrazolo[3,4-c]isothiazole creates distinct pharmacophoric geometries that translate into target-specific selectivity profiles not achievable with regioisomeric or monocyclic alternatives [3].

Why 1H-Pyrazolo[3,4-d]thiazole Cannot Be Replaced by Generic Pyrazolothiazole Isomers or Monocyclic Azoles in Research Procurement


The [3,4-d] ring fusion in 1H-pyrazolo[3,4-d]thiazole positions the sulfur atom of the thiazole ring at a specific vector angle relative to the pyrazole N1–N2 axis, a geometry that is absent in the [4,3-d] regioisomer and in the isothiazole analog pyrazolo[3,4-c]isothiazole [1]. This topological distinction controls hydrogen-bond acceptor placement and π-stacking orientation within enzyme active sites. In DNA gyrase inhibition, the pyrazolo[3,4-d]thiazole scaffold enables binding interactions that the thiazolo[3,2-a]pyridine scaffold cannot replicate, resulting in a 6.5-fold difference in IC50 against the same target [2]. For c-Met kinase, pyrazolo[3,4-d]thiazole-5-thione derivatives achieve nanomolar potency (IC50 4.27 nM) that is comparable to the clinical inhibitor cabozantinib, whereas pyrazolo[3,4-b]pyridine analogs targeting the same kinase require different substitution patterns and often exhibit shifted selectivity profiles [3]. Simply substituting a monocyclic pyrazole or thiazole—or even a closely related fused isomer—introduces unrecognized risks to target engagement, potency, and selectivity that cannot be mitigated without repeating full structure–activity relationship (SAR) campaigns.

1H-Pyrazolo[3,4-d]thiazole: Quantified Differentiation Evidence Against Closest Comparators


Anticancer Cytotoxicity Versus Doxorubicin in MCF-7 and HepG2 Cell Lines

A 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivative (compound 6b) demonstrated superior cytotoxicity compared to the clinical standard doxorubicin in both breast (MCF-7) and liver (HepG2) cancer cell lines [1]. The same study showed that compound 6b also surpassed the VEGFR-2 inhibitor sorafenib in VEGFR-2 enzyme inhibition, establishing a dual mechanism of action (direct cytotoxicity plus angiogenesis target engagement) not reported for comparator scaffolds [1].

anticancer cytotoxicity pyrazolothiazole MCF-7 HepG2

DNA Gyrase Inhibition Potency Versus Ciprofloxacin in MDR Bacterial Isolates

A pyrazolo[3,4-d]thiazole-containing hybrid compound (2e) inhibited DNA gyrase with an IC50 of 7.35 µM, representing a 6.5-fold improvement over the fluoroquinolone antibiotic ciprofloxacin (IC50 = 47.68 µM) in the same enzymatic assay [1]. The compound also achieved MIC values of 0.125–0.25 µg/mL against MDR bacterial isolates and demonstrated bactericidal activity within 6–24 hours at 1× MIC, confirming -cidal rather than merely -static activity [1].

antimicrobial DNA gyrase pyrazolothiazole MDR ciprofloxacin

c-Met Kinase Inhibition at Nanomolar Potency Comparable to Cabozantinib

Pyrazolo[3,4-d]thiazole-5-thione derivatives (compounds 5a and 5b) inhibited c-Met kinase with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, compared to the FDA-approved c-Met inhibitor cabozantinib (IC50 = 5.38 ± 0.35 nM) [1]. Compound 5a was numerically more potent than cabozantinib in this assay. In cellular cytotoxicity against HepG-2 cells, these compounds achieved IC50 values of 3.42 ± 1.31 µM and 3.56 ± 1.5 µM, demonstrating translation from enzymatic to cellular activity [1].

c-Met kinase kinase inhibitor pyrazolothiazole cabozantinib anticancer

Cancer Cell Selectivity Versus Normal Cell Lines Validated by MTT Assay

In the 2025 study by El Behery et al., the 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives (5a, 5b, 6a, 6b, and 7) exhibited no detectable cytotoxicity toward three normal cell lines—MCF-10A (breast epithelial), THLE-2 (liver epithelial), and Vero (kidney epithelial) cells—while simultaneously demonstrating potent activity against MCF-7 and HepG2 cancer cells [1]. This selectivity for malignant over normal cells is a critical differentiator from broadly cytotoxic chemotypes such as doxorubicin, which lack this therapeutic window in the same assay systems [1].

selectivity normal cell lines cancer MTT assay safety margin

Xanthine Oxidase Inhibition Comparable to Allopurinol with Superior Docking Scores

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives (compounds 3b and 3g) demonstrated xanthine oxidase (XO) inhibitory activity of the same order as the clinical standard allopurinol, with competitive inhibition kinetics and comparable Ki values: 3b Ki = 3.56 µg, 3g Ki = 2.337 µg, allopurinol Ki = 1.816 µg; IC50 values: 3b = 4.228 µg, 3g = 3.1 µg, allopurinol = 2.9 µg [1]. Notably, in silico docking revealed significantly more favorable binding energies for the pyrazolo[3,4-d]thiazole derivatives (3b: -84.976 kcal/mol; 3g: -90.921 kcal/mol) compared to allopurinol (-55.01 kcal/mol), suggesting potential for further optimization beyond allopurinol's ceiling [1].

xanthine oxidase gout allopurinol pyrazolothiazole docking

NLRP3 Inflammasome Inhibition for Neurodegenerative Disease: Takeda Patent Positioning

A 2024 patent (WO 2024/033845 A1) assigned to Takeda Pharmaceutical Company discloses 2H-pyrazolo[3,4-d]thiazole compounds as NLRP3 inflammasome inhibitors with therapeutic potential in Alzheimer's disease and Parkinson's disease [1]. This patent establishes the pyrazolo[3,4-d]thiazole scaffold as a proprietary chemotype for NLRP3 inhibition, a target class where most clinical-stage competitors (e.g., MCC950/sulfonylurea class, dapansutrile) rely on structurally distinct scaffolds [1]. The pyrazolo[3,4-d]thiazole core offers a differentiated IP landscape for NLRP3 programs compared to sulfonylurea-based or pyridazine-based NLRP3 inhibitors.

NLRP3 inflammasome neurodegenerative Alzheimer's Parkinson's

1H-Pyrazolo[3,4-d]thiazole: Highest-Impact Application Scenarios Backed by Comparative Evidence


Oncology Lead Discovery Requiring Dual Cytotoxic and VEGFR-2 Inhibitory Activity

For medicinal chemistry teams pursuing single-agent dual-mechanism anticancer candidates, the 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole scaffold (exemplified by compound 6b) offers simultaneous cytotoxicity superior to doxorubicin and VEGFR-2 inhibition surpassing sorafenib within the same molecule [1]. This dual pharmacology, combined with demonstrated selectivity for MCF-7 and HepG2 cancer cells over MCF-10A, THLE-2, and Vero normal cells [1], positions this scaffold for lead optimization programs where both tumor-cell-intrinsic and anti-angiogenic mechanisms are desired from a single chemical series, avoiding the formulation and pharmacokinetic complexity of combination approaches.

Anti-Infective Programs Targeting Fluoroquinolone-Resistant Bacterial Strains via DNA Gyrase Inhibition

The pyrazolo[3,4-d]thiazole hybrid scaffold has demonstrated a 6.5-fold potency advantage over ciprofloxacin in DNA gyrase enzymatic inhibition (IC50 7.35 µM vs. 47.68 µM) and achieved MIC values of 0.125–0.25 µg/mL against MDR clinical isolates with confirmed bactericidal kinetics [1]. This evidence supports procurement of pyrazolo[3,4-d]thiazole-based building blocks for structure-based design campaigns targeting the DNA gyrase ATP-binding site, particularly where fluoroquinolone resistance (often mediated by gyrA mutations) necessitates novel chemotypes with distinct binding modes.

Kinase Inhibitor Programs Seeking IP-Differentiable c-Met Chemotypes with Cabozantinib-Comparable Potency

Pyrazolo[3,4-d]thiazole-5-thione derivatives have achieved c-Met kinase IC50 values (4.27 nM) that match or exceed cabozantinib (5.38 nM) [1], while offering a structurally distinct scaffold from the pyrazolo[3,4-b]pyridine and quinoline-based c-Met inhibitors that dominate the patent landscape. For organizations requiring freedom-to-operate in the c-Met inhibitor space, this scaffold provides a validated starting point with cellular translation (HepG-2 IC50 3.42 µM) [1] and a thione functionality that enables further derivatization not accessible to pyridine-fused analogs.

NLRP3 Inflammasome Inhibitor Development for Neurodegenerative Disease with Takeda-Validated IP Space

The Takeda patent WO 2024/033845 A1 establishes 2H-pyrazolo[3,4-d]thiazole compounds as proprietary NLRP3 inflammasome inhibitors for Alzheimer's and Parkinson's disease [1]. This creates a defined, industry-validated IP corridor for organizations seeking to develop structurally distinct NLRP3 inhibitors that avoid the crowded sulfonylurea and pyridazine chemical spaces occupied by MCC950, dapansutrile, and related clinical candidates. The pyrazolo[3,4-d]thiazole scaffold enables exploration of NLRP3 inhibition with a novel binding modality supported by a major pharmaceutical company's patent estate.

Quote Request

Request a Quote for 1h-Pyrazolo[3,4-d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.